

# Alphalex-Exatecan (CBX-12) Peptide-Drug Conjugate: Application Notes and Protocols

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## Compound of Interest

Compound Name: CB07-Exatecan

Cat. No.: B12376963

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## Introduction

Alphalex-Exatecan (CBX-12) is an innovative, first-in-class peptide-drug conjugate (PDC) currently under clinical investigation for the treatment of various solid tumors.[1][2] It represents a targeted chemotherapy approach designed to selectively deliver a potent cytotoxic agent to the tumor microenvironment, thereby enhancing efficacy while minimizing systemic toxicity.[3][4] CBX-12 consists of three key components: the Alphalex™ platform, a stable linker, and the topoisomerase I inhibitor payload, exatecan.[5][6][7] The Alphalex™ technology facilitates tumor targeting in an antigen-independent manner by exploiting the acidic microenvironment characteristic of most solid tumors, a phenomenon known as the Warburg effect.[3][5] This unique targeting mechanism gives CBX-12 the potential for broad applicability across a range of solid tumors.[1][6]

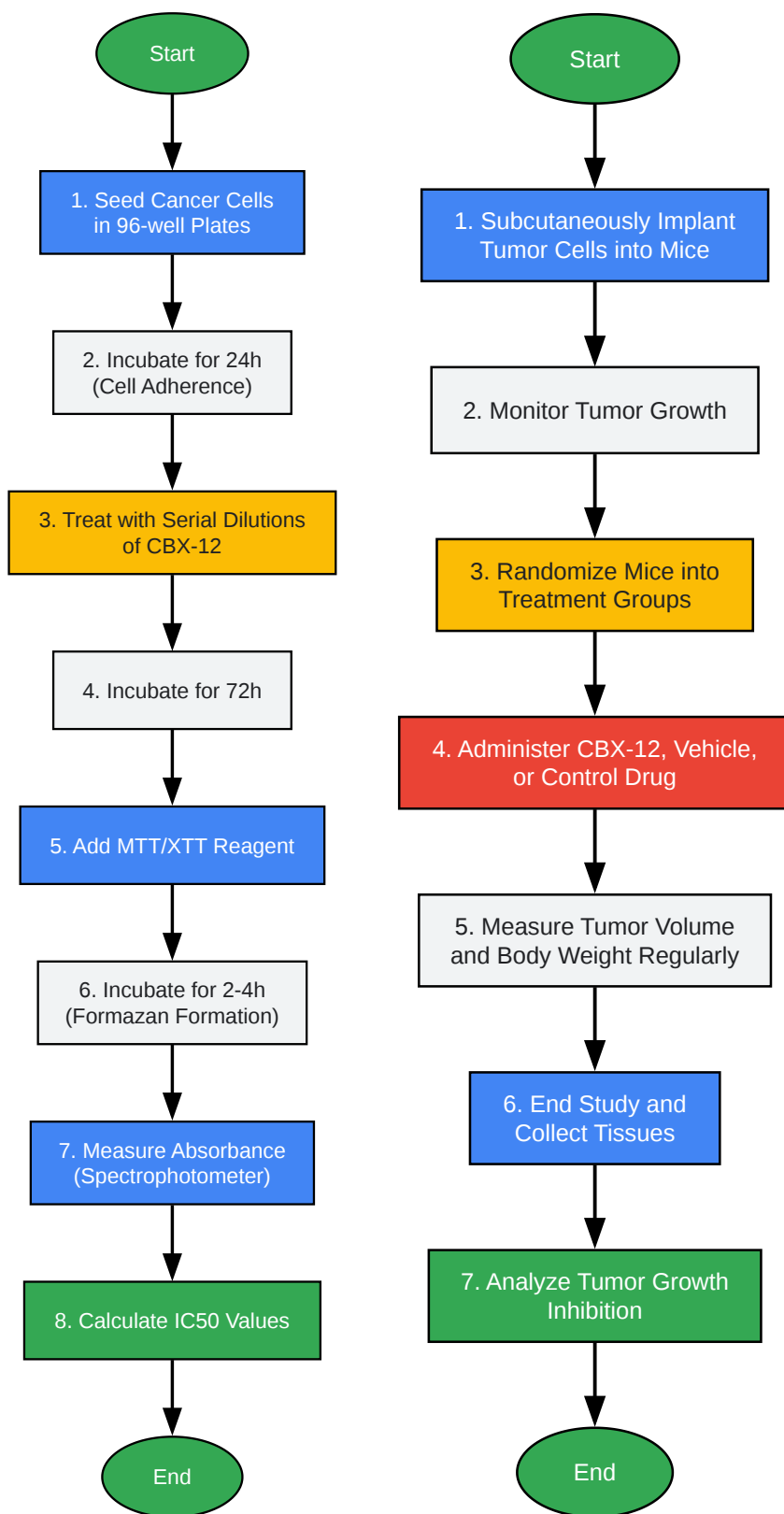
## Mechanism of Action

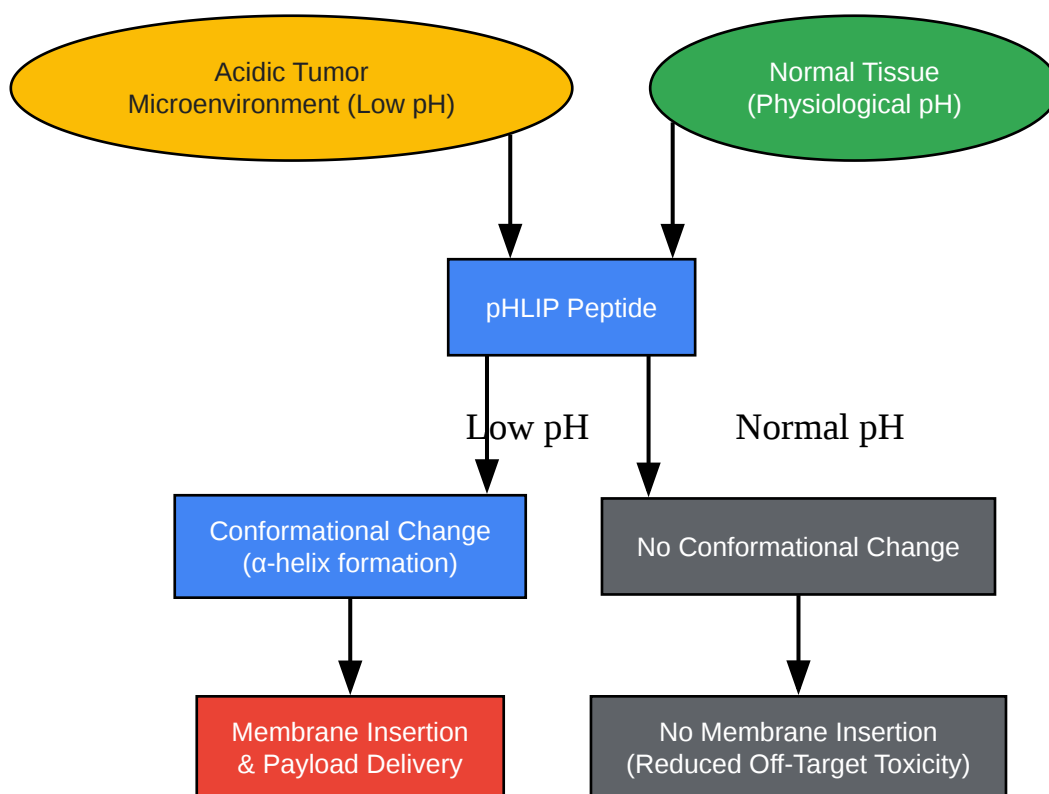
The therapeutic strategy of CBX-12 is centered on the targeted delivery of exatecan, a potent, second-generation topoisomerase I inhibitor.[6] The Alphalex™ platform is engineered with a pH-Low Insertion Peptide (pHLIP®) that undergoes a conformational change from a random coil to an alpha-helix in the acidic tumor microenvironment (low pH).[3][8][9] This structural shift facilitates the insertion of the peptide into the cancer cell membrane, enabling the intracellular delivery of the exatecan payload.[3][9]

Once inside the tumor cell, the linker is cleaved, releasing exatecan.[3] Exatecan, a water-soluble derivative of camptothecin, functions by inhibiting DNA topoisomerase I.[10][11] This enzyme is crucial for relieving torsional stress during DNA replication and transcription.[11][12] By stabilizing the topoisomerase I-DNA complex, exatecan prevents the re-ligation of single-strand breaks, which are then converted into lethal double-strand breaks during DNA synthesis.[8][11] The accumulation of DNA damage triggers cell cycle arrest and ultimately leads to apoptotic cell death.[8][10]

## Signaling Pathway of Topoisomerase I Inhibition and Apoptosis Induction







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